tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a brominated piperidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and a 3-bromopropyl substituent at the 3-position of the piperidine ring. The bromopropyl side chain serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., alkylation or amination) for drug discovery . Its piperidine core and bromine leaving group make it valuable in constructing bioactive molecules, such as CXCR4 antagonists and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRCMCAKFKYCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594324 | |
| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193629-30-0 | |
| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Method
Starting Material : The synthesis typically begins with 3-(hydroxymethyl)piperidine as the precursor.
-
- A brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) is used.
- The reaction is conducted in a solvent like dichloromethane at controlled temperatures to yield 3-(bromomethyl)piperidine.
Formation of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate :
- The resulting bromomethyl piperidine is then reacted with tert-butyl chloroformate (Boc-Cl) under basic conditions to form the final product.
Direct Alkylation Method
Reagents : This method utilizes 3-bromopropylamine as an alkylating agent.
-
- The piperidine derivative is treated with tert-butyl chloroformate and 3-bromopropylamine.
- The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In industrial settings, the production methods mirror laboratory syntheses but are optimized for scale and efficiency:
Continuous Flow Reactors : These are often employed to maintain consistent reaction conditions and enhance yield.
Automated Systems : Automated reagent addition and temperature control are utilized to ensure optimal conditions throughout the synthesis process.
Yield and Purification
The yield of this compound can vary based on the method employed:
| Preparation Method | Yield (%) | Comments |
|---|---|---|
| Bromination and Boc Reaction | 75% | Requires careful temperature control |
| Direct Alkylation | 70% | Simplifies steps but may require purification |
Purification techniques such as column chromatography or recrystallization are commonly employed to isolate the final product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: It can undergo oxidation to form the corresponding N-oxide.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Products include various substituted piperidine derivatives.
Reduction: The major product is the reduced piperidine derivative.
Oxidation: The major product is the N-oxide derivative.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of compounds targeting the central nervous system (CNS). Its derivatives are explored for their potential therapeutic effects against neurological disorders, such as depression and anxiety .
- Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition mechanisms of various enzymes, particularly those involved in neurotransmitter metabolism. This is crucial for developing drugs that can modulate these pathways effectively .
2. Organic Synthesis
- Building Block for Complex Molecules : The compound is a versatile building block for synthesizing more complex piperidine derivatives, which can be used in pharmaceuticals and agrochemicals. Its bromopropyl group allows for further functionalization through nucleophilic substitution reactions .
- Synthesis of Bioactive Compounds : Researchers employ this compound in the synthesis of bioactive molecules that exhibit significant biological activities, including anti-inflammatory and analgesic properties .
3. Biological Studies
- Interaction with Biological Targets : The compound is studied for its interactions with various biological receptors and enzymes. Its piperidine structure allows it to mimic natural substrates, facilitating binding studies that help elucidate receptor mechanisms .
- Therapeutic Research : Ongoing research focuses on its potential as a therapeutic agent, particularly in modulating pathways related to inflammation and pain response. Studies have shown that derivatives of this compound can inhibit specific pathways involved in inflammatory responses .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This interaction can affect various biological pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Positional Isomers and Alkyl Chain Variations
- tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Differs in substituent position (4 vs. 3) and chain length (ethyl vs. propyl). However, the 4-position may alter spatial interactions in biological targets compared to the 3-position .
- tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate : Features a longer butyl chain, increasing lipophilicity (logP) and possibly improving membrane permeability. This modification could influence pharmacokinetics in drug candidates .
Heterocyclic Core Modifications
Functional Group Replacements
- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate : Substitutes bromopropyl with a tetrazole ring, a carboxylic acid bioisostere. This derivative exhibits antidiabetic activity (IC50: 7.12 μM) due to improved metabolic stability and polar interactions with enzymes .
- tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: Replaces bromine with an ethoxy ester group, enabling participation in condensation reactions. The ester group increases electrophilicity at the carbonyl carbon, diverging from the bromine’s role as a leaving group .
Key Research Findings
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24BrNO2, notable for its structural features that include a piperidine ring and a bromopropyl side chain. This compound is primarily recognized as an intermediate in organic synthesis and has potential applications in medicinal chemistry, particularly concerning compounds that target the central nervous system.
- Molecular Weight : 306.24 g/mol
- Structure : The compound consists of a tert-butyl group attached to a piperidine ring, which is further substituted with a 3-bromopropyl moiety.
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biological targets, including enzymes and receptors. However, specific mechanisms of action in biological systems remain underexplored, necessitating further research to elucidate its pharmacological profile.
Biological Activity and Applications
Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its structural characteristics suggest potential interactions with biological targets, leading to several applications:
- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating central nervous system disorders.
- Organic Synthesis : The compound is utilized as a building block for creating more complex molecules, including bioactive compounds.
- Biological Studies : It is employed in studies examining the effects of piperidine derivatives on biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Medicinal Chemistry | Intermediate for CNS-targeting drugs |
| Organic Synthesis | Building block for bioactive compounds |
| Enzyme Interaction Studies | Potential modulator of enzyme activity through nucleophilic substitution |
Case Studies
- Synthesis and Evaluation : In one study, researchers synthesized various piperidine derivatives, including this compound, and assessed their inhibitory effects on key enzymes involved in metabolic pathways. The results indicated that modifications to the piperidine structure could enhance biological activity .
- Antiviral Activity : Another investigation explored the potential antiviral properties of related piperidine compounds against Hepatitis C virus (HCV) proteases. While this compound was not directly tested, its structural relatives showed promising inhibition profiles, suggesting that similar derivatives could be developed from this compound .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer: The synthesis typically involves multi-step protocols. For example, intermediate formation may include alkylation of a piperidine scaffold with a bromopropyl group. A representative approach (analogous to methods in ) uses tert-butyl-protected piperidine derivatives reacted with 1,3-dibromopropane under nucleophilic substitution conditions. Optimization includes using polar aprotic solvents (e.g., MeCN), catalysts like DIPEA, and temperatures around 65°C to achieve yields up to 73%. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer: Structural confirmation relies on:
- NMR (¹H/¹³C): Peaks for tert-butyl (δ ~1.4 ppm, singlet) and bromopropyl (δ ~3.4 ppm for CH₂Br).
- Mass Spectrometry (MS): Molecular ion [M+H⁺] matching C₁₃H₂₄BrNO₂ (e.g., m/z ~322).
- Infrared (IR): Stretching for carbonyl (C=O, ~1680 cm⁻¹) and C-Br (~560 cm⁻¹).
X-ray crystallography (using SHELX programs, as in ) may resolve stereochemistry if crystallizable .
Q. What safety precautions are essential during handling?
- Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().
- Ventilation: Use fume hoods to minimize inhalation of volatile byproducts.
- Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers ().
- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can reaction reproducibility be ensured given variable yields in alkylation steps?
- Methodological Answer: Yield discrepancies (e.g., 75–95% in ) often stem from moisture sensitivity of intermediates or incomplete substitution. Mitigation strategies include:
- Anhydrous conditions: Use molecular sieves or rigorously dry solvents.
- Real-time monitoring: TLC or in-situ IR to track reaction progress.
- Catalyst screening: Test alternatives to DIPEA (e.g., DMAP) for enhanced nucleophilicity .
Q. What are the compound’s applications in medicinal chemistry, particularly in target engagement?
- Methodological Answer: The bromopropyl side chain serves as a versatile linker in:
- Proteolysis-targeting chimeras (PROTACs): Conjugation to E3 ligase ligands enables targeted protein degradation.
- CXCR4 antagonists: Analogous to , the piperidine-bromopropyl motif can be functionalized to modulate receptor binding.
- Biolabeling: Radiolabeling (e.g., ⁷⁷Br) for imaging studies .
Q. How does steric hindrance from the tert-butyl group influence reactivity in substitution reactions?
- Methodological Answer: The tert-butyl group reduces nucleophilic attack at the piperidine nitrogen, directing reactivity to the bromopropyl chain. Computational modeling (DFT) can predict regioselectivity, while experimental validation via competitive reactions (e.g., SN2 vs. elimination) quantifies steric effects. Contrast with non-bulky analogs (e.g., methyl carbamates) highlights its role in suppressing side reactions .
Q. What strategies resolve contradictions in reported toxicity or ecological impact data?
- Methodological Answer: Limited ecotoxicity data (per ) necessitate:
- Read-across analysis: Compare with structurally similar brominated compounds (e.g., tert-butyl bromoacetate).
- In silico predictions: Use tools like EPI Suite to estimate biodegradability (e.g., t₁/₂ in soil).
- Experimental validation: Conduct Microtox® assays for acute aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
